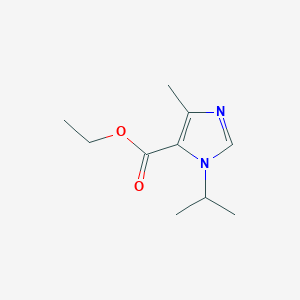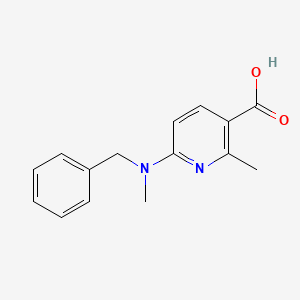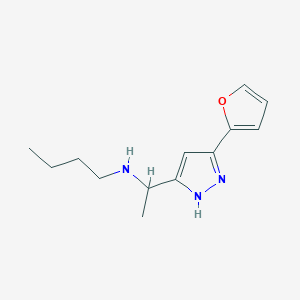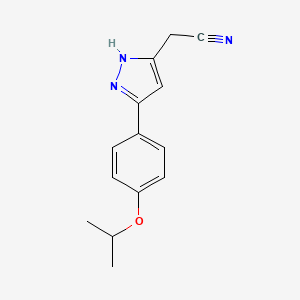
4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(5-(1-Aminoéthyl)-4-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde est un composé organique complexe de formule moléculaire C13H20N4O. Il se caractérise par la présence d'un cycle pipérazine substitué par un groupe pyridine et un groupe aldéhyde.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(5-(1-Aminoéthyl)-4-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à faire réagir la 4-méthyl-2-pyridylamine avec la pipérazine dans des conditions contrôlées pour former le composé intermédiaire, qui est ensuite soumis à une formylation pour introduire le groupe aldéhyde. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que la triéthylamine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations du rendement et de la pureté. Des techniques telles que la synthèse en écoulement continu et l'utilisation de réacteurs automatisés peuvent améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(5-(1-Aminoéthyl)-4-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde subit diverses réactions chimiques, notamment:
Oxydation: Le groupe aldéhyde peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium.
Réduction: L'aldéhyde peut être réduit en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium.
Substitution: Le groupe amino peut participer à des réactions de substitution nucléophile, formant des dérivés avec différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu aqueux.
Réduction: Borohydrure de sodium dans le méthanol.
Substitution: Divers halogénoalcanes en présence d'une base telle que l'hydroxyde de sodium.
Produits principaux
Oxydation: Acide 4-(5-(1-Aminoéthyl)-4-méthylpyridin-2-yl)pipérazine-1-carboxylique.
Réduction: 4-(5-(1-Aminoéthyl)-4-méthylpyridin-2-yl)pipérazine-1-méthanol.
Substitution: Dérivés avec différents groupes alkyles ou aryles.
Applications de la recherche scientifique
Le 4-(5-(1-Aminoéthyl)-4-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde a diverses applications dans la recherche scientifique:
Chimie: Utilisé comme brique de base dans la synthèse de molécules organiques plus complexes.
Biologie: Étudié pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec diverses biomolécules.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, y compris son rôle de précurseur dans la synthèse de médicaments.
Industrie: Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-(5-(1-Aminoéthyl)-4-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Les groupes amino et aldéhyde lui permettent de former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, modifiant potentiellement leur fonction. Ce composé peut également participer à des liaisons hydrogène et à des interactions hydrophobes, influençant ainsi son affinité de liaison et sa spécificité .
Applications De Recherche Scientifique
4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(5-(1-Aminoéthyl)-3-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde
- 4-(5-(1-Aminoéthyl)-6-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde
Unicité
Comparé à ses analogues, le 4-(5-(1-Aminoéthyl)-4-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde présente une réactivité unique en raison de la position du groupe méthyle sur le cycle pyridine. Cette différence de position peut influencer les propriétés électroniques du composé et les interactions stériques, ce qui en fait un composé précieux pour des applications spécifiques dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C13H20N4O |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4-[5-(1-aminoethyl)-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H20N4O/c1-10-7-13(15-8-12(10)11(2)14)17-5-3-16(9-18)4-6-17/h7-9,11H,3-6,14H2,1-2H3 |
Clé InChI |
PIRWXOBCIZGCFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(C)N)N2CCN(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


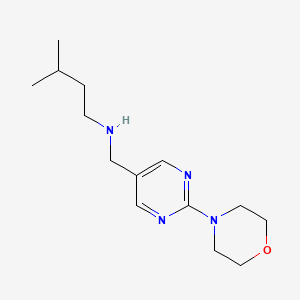
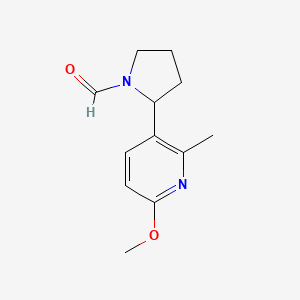


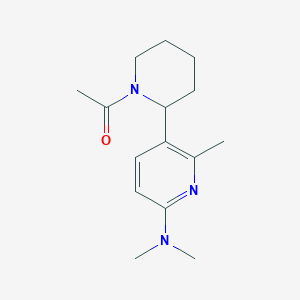
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine](/img/structure/B11803547.png)


